5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid
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Overview
Description
5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of benzoic acid, featuring an amino group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid typically involves the reaction of 5-amino-2-chlorobenzoic acid with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(4-methyl-1-piperidinyl)benzoic acid
- 5-Amino-3-methyl-1-phenylpyrazole
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-amino-2-(3-methylpiperidin-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13(16)17/h4-5,7,9H,2-3,6,8,14H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHXVRSOPLAEAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443779 |
Source
|
Record name | 5-AMINO-2-(3-METHYL-1-PIPERIDINYL)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78243-67-1 |
Source
|
Record name | 5-AMINO-2-(3-METHYL-1-PIPERIDINYL)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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